molecular formula C12F10S B092754 Pentafluorophenyl sulfide CAS No. 1043-50-1

Pentafluorophenyl sulfide

Cat. No. B092754
CAS RN: 1043-50-1
M. Wt: 366.18 g/mol
InChI Key: ZOUZMRQINDFFOK-UHFFFAOYSA-N
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Description

Pentafluorophenyl sulfide (PFP-S) is a chemical compound that has been widely used in various scientific research applications due to its unique properties. It is a colorless, volatile liquid with a pungent odor and is highly soluble in water. PFP-S is also known as pentafluorophenyl sulfoxide, pentafluorophenyl sulfone, and pentafluorophenyl sulfonate.

Scientific Research Applications

  • Enantioselective Oxidation of Aryl Benzyl Sulfides : Pentafluorobenzyl pentafluorophenyl sulfide is used in studies exploring the enantioselective oxidation of sulfides. By modifying the oxidation agent, researchers obtained enantiopure sulfoxides, valuable chiral compounds, in good yields without chromatographic separation. This process has implications in synthetic chemistry and pharmaceuticals (Capozzi et al., 2018).

  • Synthesis of Sulfones and Sulfoxides : Another study demonstrates the use of iron tetrakis(pentafluorophenyl)porphyrin in catalyzing the oxidation of sulfides with hydrogen peroxide. This method yields sulfoxides and sulfones with high chemoselectivity and efficiency (Baciocchi et al., 2004).

  • Chemistry of Singlet Pentafluorophenylnitrene : Research on the chemistry and kinetics of singlet pentafluorophenylnitrene, generated from the photolysis of pentafluorophenyl azide, explores its reactivity and potential applications in various chemical processes (Poe et al., 1992).

  • Synthesis of Sulfonate Esters : The use of the pentafluorophenyl group as a sulfonic acid protecting group has been explored for the synthesis of new biaryl- and heterobiaryl sulfonate esters. This approach has applications in the development of novel compounds for various chemical reactions (Avitabile et al., 2005).

  • Copper-Catalyzed Synthesis of Activated Sulfonate Esters : Research has been conducted on the copper-catalyzed synthesis of pentafluorophenyl (PFP) sulfonate esters, illustrating its role in creating a broad range of PFP esters in good yields (Vedovato et al., 2018).

  • Optical Waveguide Devices : this compound has been utilized in the synthesis of fluorinated poly(arylene ether sulfide)s for polymeric optical waveguide devices. This application highlights its significance in the field of materials science and engineering (Kim et al., 2001).

Future Directions

Perfluoroaryl reagents, including Pentafluorophenyl sulfide, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . They also have applications in chemoselective ‘tagging’, stapling and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties . These reagents are expected to find more applications in biological chemistry in the future .

  • “Genetically encoded discovery of perfluoroaryl macrocycles that bind to albumin and exhibit extended circulation in vivo” published in Nature Communications .
  • “Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation” published in Chemistry – A European Journal .
  • “Structural and Electronic Effects of Pentafluorophenyl Substituents on …” published in ACS Publications .

Mechanism of Action

Target of Action

Pentafluorophenyl sulfide is a fluorinated compound that primarily interacts with fluorinated stationary phases in chromatographic systems . These stationary phases are the primary targets of the compound. The unique selectivity of pentafluorophenyl (PFP) moieties makes them popular alternatives to traditional alkyl phases .

Mode of Action

The compound’s mode of action is characterized by its interaction with its targets, resulting in changes in the chromatographic results . PFP phases provide enhanced dipole, π-π, charge transfer, and ion-exchange interactions compared to traditional alkyl phases . The presence of strong ion-exchange interactions is mainly due to the PFP phases, which generally exhibit greater retention of basic analytes than their alkyl counterparts .

Biochemical Pathways

These interactions could influence the retention and separation of analytes in chromatographic systems .

Pharmacokinetics

Its solubility in methanol suggests it may have good bioavailability.

Result of Action

The result of this compound’s action is primarily observed in chromatographic systems, where it influences the retention and separation of analytes . Its unique interactions can provide alternative retention and selectivity compared to commonly used alkyl phases .

Action Environment

The action of this compound can be influenced by environmental factors such as the composition of the mobile phase in chromatographic systems . The choice of mobile phase can affect the compound’s interactions with the stationary phase and, consequently, its efficacy in separating analytes .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F10S/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUZMRQINDFFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146378
Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1043-50-1
Record name 1,1′-Thiobis[2,3,4,5,6-pentafluorobenzene]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,3,4,5,6-pentafluorophenyl) sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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